

Technical Guide: Chemical Synthesis of Fenchlorazol-ethyl

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Compound of Interest

Compound Name: Fenchlorazol-ethyl

CAS No.: 103112-35-2

Cat. No.: B033907

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Executive Summary & Retrosynthetic Analysis

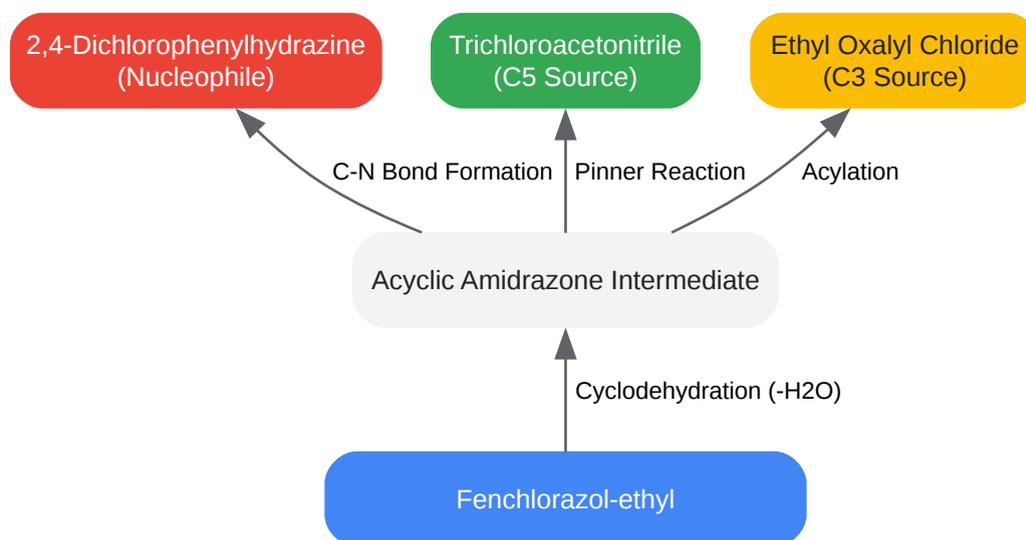
Fenchlorazol-ethyl (Ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate) is a critical herbicide safener used primarily in cereal crops. It functions by inducing the expression of cytochrome P450 enzymes and glutathione S-transferases in the crop, enhancing the metabolism of acetyl-CoA carboxylase (ACCase) inhibitor herbicides.

From a synthetic perspective, the molecule presents a specific regiochemical challenge: constructing a 1,2,4-triazole ring with three distinct substituents (an aryl group at N1, a carboxylate at C3, and a trichloromethyl group at C5).

Retrosynthetic Disconnection

To design a self-validating synthesis, we employ a convergent strategy. The molecule is disconnected at the N1-C5 and N2-C3 bonds, revealing two primary precursors:

- The Nucleophile: 2,4-Dichlorophenylhydrazine (derived from 2,4-dichloroaniline).
- The Electrophilic Backbone: A fragment providing the C3 and C5 carbons. The most robust industrial route utilizes a stepwise construction involving Trichloroacetonitrile (providing C5) and Ethyl Oxalyl Chloride (providing C3).



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Figure 1: Retrosynthetic analysis showing the convergent assembly of the triazole core from three distinct chemical streams.

Detailed Synthetic Protocol

This guide details a 3-Phase Synthesis designed for high purity and regioselectivity.

Phase 1: Synthesis of 2,4-Dichlorophenylhydrazine

Objective: Generate the nucleophilic hydrazine moiety from the aniline precursor. Mechanism: Diazotization followed by Stannous Chloride reduction.

Reagents:

- 2,4-Dichloroaniline (1.0 eq)
- Sodium Nitrite (1.1 eq)
- Hydrochloric Acid (conc.)
- Stannous Chloride (SnCl₂) (2.5 eq)

Protocol:

- Diazotization: Dissolve 2,4-dichloroaniline in conc. HCl. Cool to -5°C . Add aqueous NaNO_2 dropwise, maintaining temperature $<0^{\circ}\text{C}$ to prevent diazonium decomposition.
- Reduction: Transfer the cold diazonium salt solution into a pre-cooled (-5°C) solution of SnCl_2 in conc. HCl. Stir vigorously.
- Isolation: The hydrazine hydrochloride salt precipitates.^[1] Filter and wash with cold brine.
- Free Base Liberation: Suspend the salt in water and neutralize with NaOH (10%) to pH 9. Extract with Ethyl Acetate.^{[2][3]} Dry over MgSO_4 and concentrate.



Critical Control Point (CCP): Temperature control during diazotization is non-negotiable. Exceeding 0°C results in phenol by-products (hydrolysis) which are difficult to separate later.

Phase 2: Formation of the Imidate Intermediate

Objective: Activate the trichloromethyl source for nucleophilic attack. Mechanism: Pinner Reaction.

Reagents:

- Trichloroacetonitrile (1.0 eq)
- Absolute Ethanol (1.1 eq)
- HCl (gas) or Acetyl Chloride (catalytic generator)
- Solvent: Diethyl Ether or MTBE

Protocol:

- Dissolve trichloroacetonitrile in anhydrous ether.

- Add absolute ethanol (stoichiometric).
- Bubble dry HCl gas through the solution at 0°C until saturation.
- Allow to stand at 0-5°C for 24 hours. The Ethyl Trichloroacetimidate Hydrochloride will precipitate.
- Isolate rapidly (hygroscopic) or use directly in the next step.

Phase 3: Coupling and Cyclization (The "Fenchlorazol" Step)

Objective: Construct the 1,2,4-triazole ring.^{[2][4][5][6]}

Reagents:

- 2,4-Dichlorophenylhydrazine (from Phase 1)
- Ethyl Trichloroacetimidate (from Phase 2)
- Ethyl Oxalyl Chloride
- Base: Pyridine or Triethylamine
- Solvent: Toluene or Xylene

Step-by-Step Workflow:

Step	Operation	Mechanistic Insight
1. Amidrazone Formation	Suspend the Imidate (1.0 eq) in Toluene. Add 2,4-Dichlorophenyldiazotization (1.0 eq) at 0°C. Stir for 2h.	The hydrazine NH ₂ attacks the imidate carbon, displacing ethanol. Formation of N-(2,4-dichlorophenyl)trichloroacetamidrazone.
2. Acylation	Add Pyridine (1.1 eq). Add Ethyl Oxalyl Chloride (1.1 eq) dropwise at 0-10°C.	The terminal nitrogen of the amidrazone attacks the acyl chloride.
3. Cyclization	Heat the mixture to reflux (110°C) for 4-6 hours. Use a Dean-Stark trap if possible.	Thermal dehydration closes the ring. The trichloromethyl group is positioned at C5; the ester at C3.
4. Purification	Cool to RT. Wash with water, then dilute HCl, then NaHCO ₃ . Crystallize from Ethanol/Water.	Removes pyridine salts and unreacted hydrazine.

Reaction Mechanism & Pathway Visualization

The formation of the triazole ring is the most complex step. The diagram below illustrates the electron flow from the amidrazone intermediate to the final cyclized product.



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Figure 2: Forward reaction pathway focusing on the critical cyclization sequence.

Analytical Characterization & Validation

To ensure the protocol is self-validating, the following analytical benchmarks must be met.

HPLC Method[4]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5 μ m).
- Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄) [70:30 v/v].
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Retention Time: **Fenchlorazol-ethyl** typically elutes at ~8-10 min due to high lipophilicity (LogP ~ 6.3).

Spectroscopic Validation

- IR (KBr): Look for distinct bands at 1735 cm⁻¹ (Ester C=O) and 1600-1580 cm⁻¹ (C=N / Aromatic). The absence of broad NH bands (3300 cm⁻¹) confirms cyclization.
- ¹H NMR (CDCl₃, 400 MHz):
 - δ 1.45 (t, 3H, -CH₂CH₃)
 - δ 4.50 (q, 2H, -CH₂CH₃)
 - δ 7.4-7.6 (m, 3H, Aromatic protons of 2,4-dichlorophenyl group).
 - Note: The absence of signals for the trichloromethyl group (no protons) is characteristic.

Safety & Environmental Considerations

Handling Trichloromethyl Precursors

Trichloroacetonitrile and its derivatives are potent electrophiles and potential lachrymators.

- Hazard: Hydrolysis releases trichloroacetic acid (corrosive) and HCN (toxic) if nitrile is involved.
- Mitigation: All reactions involving Phase 2 must be conducted under a nitrogen blanket with a caustic scrubber (NaOH trap) connected to the exhaust.

Solvent Selection

While Toluene is standard for the cyclization (Phase 3), Xylene is a superior alternative if higher reflux temperatures are needed to drive the dehydration to completion, improving yield by 5-10%.

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